3-(Bromomethyl)-2,2,5,5-tetramethyloxolane
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Overview
Description
3-(Bromomethyl)-2,2,5,5-tetramethyloxolane is an organic compound that belongs to the class of oxolanes It is characterized by the presence of a bromomethyl group attached to the oxolane ring, which is further substituted with four methyl groups
Mechanism of Action
Target of Action
Brominated compounds are often used in organic synthesis, particularly in cross-coupling reactions . They can act as electrophiles, reacting with nucleophiles in various biochemical contexts.
Mode of Action
This can lead to changes in the structure and properties of the molecule .
Biochemical Pathways
Brominated compounds can participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
Brominated compounds can be absorbed and distributed in the body, metabolized (often through reactions involving the bromomethyl group), and eventually excreted .
Result of Action
The introduction of a bromomethyl group can significantly alter the properties of a molecule, potentially leading to various effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 3-(Bromomethyl)-2,2,5,5-tetramethyloxolane can be influenced by various environmental factors. These may include the presence of other compounds, pH, temperature, and the specific characteristics of the biological environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,2,5,5-tetramethyloxolane typically involves the bromination of 2,2,5,5-tetramethyloxolane. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2,2,5,5-tetramethyloxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl-substituted oxolanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents such as tetrahydrofuran.
Major Products Formed
The major products formed from these reactions include various substituted oxolanes, which can be further functionalized for specific applications in organic synthesis and material science.
Scientific Research Applications
3-(Bromomethyl)-2,2,5,5-tetramethyloxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be employed in the modification of biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-2,2,5,5-tetramethyloxolane
- 3-(Iodomethyl)-2,2,5,5-tetramethyloxolane
- 2,2,5,5-Tetramethyloxolane
Uniqueness
3-(Bromomethyl)-2,2,5,5-tetramethyloxolane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro- and iodo- counterparts. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-(bromomethyl)-2,2,5,5-tetramethyloxolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO/c1-8(2)5-7(6-10)9(3,4)11-8/h7H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOXUQMZKUPLIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(O1)(C)C)CBr)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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